molecular formula C20H32O2 B1151759 Sandaracopimaradienediol CAS No. 59219-64-6

Sandaracopimaradienediol

Cat. No.: B1151759
CAS No.: 59219-64-6
M. Wt: 304.5 g/mol
InChI Key:
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Description

Sandaracopimaradienediol is a naturally occurring diterpenoid compound found in certain plant species, such as Biota orientalis . It is known for its complex molecular structure, which includes a diterpene backbone with two hydroxyl groups. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sandaracopimaradienediol typically involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the diterpene skeleton, followed by specific hydroxylation reactions to introduce the hydroxyl groups. The reaction conditions often require the use of specific enzymes or catalysts to facilitate the cyclization and hydroxylation processes .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Biota orientalis, followed by purification processes. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce the compound through fermentation processes are also being explored .

Chemical Reactions Analysis

Types of Reactions: Sandaracopimaradienediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sandaracopimaradienediol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may inhibit key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

    Abietic Acid: Another diterpenoid with similar structural features but different biological activities.

    Pimaric Acid: Shares the diterpene backbone but differs in the functional groups attached.

    Sclareol: A diterpenoid with similar applications in the fragrance industry.

Uniqueness: Sandaracopimaradienediol is unique due to its specific hydroxylation pattern and the resulting biological activities. Its potential as an anti-inflammatory and antimicrobial agent sets it apart from other similar compounds, making it a valuable compound for further research and development .

Properties

IUPAC Name

(1R,2S,4aR,4bS,7R,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5,12,15-17,21-22H,1,6-11,13H2,2-4H3/t15-,16+,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSKJQFODPKTBT-APNJTCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCC(C3(C)CO)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CO)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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